Cas no 2034347-06-1 (N-(2,3-dimethylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide)
![N-(2,3-dimethylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide structure](https://www.kuujia.com/scimg/cas/2034347-06-1x500.png)
N-(2,3-dimethylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide Chemical and Physical Properties
Names and Identifiers
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- N-(2,3-dimethylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide
- N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide
- N'-(2,3-dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]oxamide
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- Inchi: 1S/C22H22N2O3S/c1-14-4-3-5-19(15(14)2)24-22(27)21(26)23-12-20(25)17-8-6-16(7-9-17)18-10-11-28-13-18/h3-11,13,20,25H,12H2,1-2H3,(H,23,26)(H,24,27)
- InChI Key: VINJQWGUKJHPEK-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C1C=CC(=CC=1)C(CNC(C(NC1C=CC=C(C)C=1C)=O)=O)O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 536
- XLogP3: 3.7
- Topological Polar Surface Area: 107
N-(2,3-dimethylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6517-5046-10μmol |
N-(2,3-dimethylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide |
2034347-06-1 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6517-5046-100mg |
N-(2,3-dimethylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide |
2034347-06-1 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6517-5046-3mg |
N-(2,3-dimethylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide |
2034347-06-1 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6517-5046-20mg |
N-(2,3-dimethylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide |
2034347-06-1 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6517-5046-50mg |
N-(2,3-dimethylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide |
2034347-06-1 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6517-5046-15mg |
N-(2,3-dimethylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide |
2034347-06-1 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6517-5046-10mg |
N-(2,3-dimethylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide |
2034347-06-1 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6517-5046-30mg |
N-(2,3-dimethylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide |
2034347-06-1 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6517-5046-4mg |
N-(2,3-dimethylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide |
2034347-06-1 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6517-5046-2μmol |
N-(2,3-dimethylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide |
2034347-06-1 | 2μmol |
$57.0 | 2023-09-08 |
N-(2,3-dimethylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide Related Literature
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
Additional information on N-(2,3-dimethylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide
N-(2,3-Dimethylphenyl)-N'-{2-Hydroxy-2-[4-(Thiophen-3-Yl)Phenyl]Ethyl}Ethanediaamide: A Comprehensive Overview
The compound with CAS No. 2034347-06-1, known as N-(2,3-dimethylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a thiophene ring, a hydroxyl group, and a diamide functional group. The presence of these functional groups makes it a versatile molecule with diverse reactivity and applicability.
Recent studies have highlighted the importance of thiophene-containing compounds in the field of materials science, particularly in the development of advanced materials such as conductive polymers and organic semiconductors. The thiophen-3-yl group in this compound contributes to its electronic properties, making it a promising candidate for applications in optoelectronics and energy storage devices. Researchers have demonstrated that thiophene derivatives can significantly enhance the charge transport properties of materials, which is crucial for high-performance electronic devices.
The diamide functional group in this compound plays a critical role in its chemical reactivity and biological activity. Diamides are known for their ability to form hydrogen bonds, which can influence the solubility, stability, and bioavailability of molecules. In pharmaceutical research, diamides have been explored as potential drug delivery agents due to their ability to interact with biological systems at the molecular level. Recent findings suggest that this compound could serve as a scaffold for designing novel drugs targeting specific biological pathways.
The hydroxyl group present in the structure introduces additional complexity to the molecule, enhancing its potential for participation in various chemical reactions. Hydroxyl groups are often involved in hydrogen bonding, which can influence the physical and chemical properties of compounds. In the context of this molecule, the hydroxyl group may facilitate interactions with other functional groups, leading to novel chemical transformations or biological responses.
From a synthetic chemistry perspective, the preparation of this compound involves a series of intricate reactions that highlight the importance of precise control over reaction conditions. The synthesis typically begins with the preparation of intermediate compounds that incorporate the thiophene ring and hydroxyl group. Subsequent steps involve coupling reactions to introduce the diamide functionality, ensuring that the final product retains its desired structural integrity and functional properties.
Recent advancements in green chemistry have also influenced the synthesis of this compound. Researchers have explored environmentally friendly methods to minimize waste and reduce energy consumption during its production. For instance, catalytic methods using transition metal catalysts have been employed to achieve high yields while maintaining the quality of the final product.
In terms of applications, this compound has shown promise in several areas beyond traditional pharmaceuticals. Its unique electronic properties make it a candidate for use in organic electronics, where it could contribute to the development of more efficient solar cells or light-emitting diodes (LEDs). Additionally, its structural complexity suggests potential applications in catalysis or as a building block for more complex molecules.
From a structural standpoint, the molecule's symmetry and functional group distribution are key factors influencing its reactivity and stability. Computational studies have been conducted to model its electronic structure and predict its behavior under various conditions. These studies provide valuable insights into how modifications to the molecule could enhance its performance in specific applications.
In conclusion, N-(2,3-dimethylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide is a multifaceted compound with significant potential across multiple disciplines. Its unique combination of functional groups positions it as a valuable tool for researchers exploring new frontiers in chemistry and materials science.
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